molecular formula C12H14F2N2O B3113066 N-(2,4-Difluorophenyl)piperidine-2-carboxamide CAS No. 193342-38-0

N-(2,4-Difluorophenyl)piperidine-2-carboxamide

Cat. No. B3113066
CAS RN: 193342-38-0
M. Wt: 240.25 g/mol
InChI Key: YKBCMIJNDPBMOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “N-(2,4-Difluorophenyl)piperidine-2-carboxamide” is C12H14F2N2O. Its molecular weight is 240.25 g/mol.


Physical And Chemical Properties Analysis

The physical form of “N-(2,4-Difluorophenyl)piperidine-2-carboxamide” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Cannabinoid Receptor Antagonism

N-(2,4-Difluorophenyl)piperidine-2-carboxamide derivatives have been studied for their potential as cannabinoid receptor antagonists. These compounds may have applications in characterizing cannabinoid receptor binding sites and could be useful in pharmacological research, particularly for antagonizing the effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).

Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of N-(2,4-Difluorophenyl)piperidine-2-carboxamide have shown promise as skeletal muscle sodium channel blockers. These compounds could be developed as antimyotonic agents, potentially offering new treatments for muscle-related disorders (A. Catalano et al., 2008).

Anti-Inflammatory Activity

Novel derivatives of N-(2,4-Difluorophenyl)piperidine-2-carboxamide have been synthesized and found to exhibit anti-inflammatory activity. This indicates potential applications in developing new anti-inflammatory drugs (K. Vinaya et al., 2009).

Imaging and Diagnostic Applications

Compounds structurally related to N-(2,4-Difluorophenyl)piperidine-2-carboxamide have been utilized in imaging studies. For example, a radioiodinated analogue has been used to bind to mouse brain cannabinoid CB1 receptors, indicating potential applications in neuroimaging and the study of cannabinoid-related neural processes (S. Gatley et al., 1996).

Molecular Interaction Studies

Research on the molecular interaction of N-(2,4-Difluorophenyl)piperidine-2-carboxamide derivatives with cannabinoid receptors has provided insights into the structure-activity relationship essential for receptor antagonism. This information is valuable in the design of new pharmacological agents targeting these receptors (J. Shim et al., 2002).

properties

IUPAC Name

N-(2,4-difluorophenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBCMIJNDPBMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluorophenyl)piperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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